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Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 4-
Benzofurazancarboxaldehyde (also known as 4-formyl-2,1,3-benzoxadiazole). Due to the
limited availability of published spectroscopic data for this specific compound, this document
presents key physical properties and offers a comprehensive analysis of a closely related
structural and electronic analog, 4-Nitrobenzaldehyde. The guide includes detailed
experimental protocols for relevant spectroscopic techniques and visual workflows to aid
researchers in the structural elucidation of similar novel compounds.

Introduction

4-Benzofurazancarboxaldehyde is a heterocyclic aromatic aldehyde. The benzofurazan
(2,1,3-benzoxadiazole) moiety is a key structural feature in various compounds with diverse
biological activities, acting as a nitric oxide donor and exhibiting antimicrobial and antitumor
properties. The aldehyde functional group provides a reactive site for further chemical
modifications, making it a valuable intermediate in medicinal chemistry and drug development.
Accurate spectroscopic interpretation is crucial for the unambiguous identification and
characterization of this and related molecules.
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Physicochemical Properties of 4-
Benzofurazancarboxaldehyde

While a complete set of spectroscopic data is not readily available in the public domain, some
key physical properties have been reported.

Property Value Reference
Molecular Formula C7H4aN20:2 [1]
Molecular Weight 148.12 g/mol [1]
Melting Point 100-102 °C [2]
Appearance Light Brown Solid [2]
InChi Key YBBRQAXNTWMMFZ- (]

UHFFFAOYSA-N

Spectroscopic Data Interpretation

Given the scarcity of data for 4-Benzofurazancarboxaldehyde, we will analyze the
spectroscopic data of 4-Nitrobenzaldehyde as a close structural and electronic analog. The
nitro group, like the furazan ring, is strongly electron-withdrawing, leading to similar electronic
effects on the aromatic ring and the aldehyde group, which will be reflected in the
spectroscopic data.

'H NMR Spectroscopy

The *H NMR spectrum of an aromatic aldehyde is characterized by signals in the aromatic
region (typically 6 7.0-9.0 ppm) and a distinct downfield signal for the aldehydic proton (6 9.5-
10.5 ppm). The electron-withdrawing nature of the substituent deshields the aromatic protons.

Table 1: *H NMR Data for 4-Nitrobenzaldehyde
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

10.14 s - Aldehyde H

8.40 d 8.7 H-2, H-6

8.05 d 8.7 H-3, H-5

Solvent: CDCIls. Reference: TMS at 0.00 ppm.

3C NMR Spectroscopy

The 3C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde
at a very downfield chemical shift (& 190-200 ppm). The aromatic carbons will appear in the
typical range of & 120-150 ppm.

Table 2: 13C NMR Data for 4-Nitrobenzaldehyde

Chemical Shift (6) ppm Assignment
191.3 Aldehyde C=0
151.1 C-4

140.1 C-1

130.5 C-3,C-5
124.4 C-2,C-6

Solvent: CDClIs. Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For an aromatic
aldehyde, the most characteristic absorptions are the C=0 stretch of the aldehyde and the C-H
stretch of the aromatic ring.

Table 3: Key IR Absorption Bands for 4-Nitrobenzaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3100 Medium Aromatic C-H stretch
Aldehyde C-H stretch (Fermi
~2850, ~2750 Weak
doublets)
~1705 Strong Aldehyde C=0 stretch
~1600, ~1475 Medium-Weak Aromatic C=C stretches
Asymmetric and Symmetric
~1520, ~1345 Strong
NO: stretches
C-H out-of-plane bend (para-
~850 Strong

substitution)

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) typically results in the formation of a molecular ion

peak (M*) and various fragment ions. The fragmentation pattern is characteristic of the

molecule's structure.

Table 4: Mass Spectrometry Data for 4-Nitrobenzaldehyde[3]

m/z Relative Intensity (%) Assignment
151 95 [M]*

150 100 [M-H]*

121 15 [M-NOJ*

104 20 [M-HNOz]*
93 30 [M-CO-NOJ*
76 40 [CeHa]*

Experimental Protocols
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The following are general experimental protocols for the spectroscopic analysis of a solid
aromatic aldehyde like 4-Benzofurazancarboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of the solid sample for *H NMR (20-50 mg for
13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry vial.[4]

o Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[4]

e Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into
the magnet.

e Acquisition:

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to optimize its homogeneity.

[e]

Tune the probe to the appropriate nucleus (*H or 13C).

o

Acquire the spectrum using standard pulse sequences. For 13C NMR, broadband proton
decoupling is typically used to simplify the spectrum to singlets for each carbon.[5]

e Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.[6]
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o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring good contact.[7]

» Pressure Application: Apply pressure using the instrument's pressure arm to ensure close
contact between the sample and the crystal.

o Sample Scan: Acquire the IR spectrum of the sample.[6] The typical range is 4000-400 cm~1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Impact - El):

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC).[8]

 lonization: Bombard the sample molecules in the vapor phase with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.[9]

e Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8]

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Representation: The data is presented as a mass spectrum, which is a plot of relative
ion abundance versus m/z ratio.

Visualized Workflows
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The following diagrams illustrate the general workflow for the synthesis and characterization of
a target compound and the logic of spectroscopic data interpretation.

General Experimental Workflow for Compound Synthesis and Characterization
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Caption: A general workflow for the synthesis and spectroscopic characterization of a target
compound.

Logic for Spectroscopic Data Interpretation

Obtain Spectroscopic Data

(NMR, IR, MS)

Data Atalyﬂs
1 13,
Mass Spectrum IR Spectrum BLIRESEHIE 0
. . . - Carbon Skeleton
- Molecular Weight - Identify Functional Groups .
. _ - Proton Environment
- Fragmentation Pattern (e.g., C=0, C-H, NO2) Connectivity

Structure Confirmed

Click to download full resolution via product page

Caption: A logical flow diagram for the interpretation of combined spectroscopic data.

Conclusion
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The spectroscopic characterization of novel organic compounds is a cornerstone of modern
chemical and pharmaceutical research. While direct experimental data for 4-
Benzofurazancarboxaldehyde is limited, this guide provides a framework for its analysis
through the examination of a close analog, 4-Nitrobenzaldehyde. The presented data tables,
detailed experimental protocols, and logical workflows offer a comprehensive resource for
researchers engaged in the synthesis, identification, and development of new chemical entities.
The principles of spectroscopic interpretation outlined herein are broadly applicable and can be
adapted for the characterization of a wide range of organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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